![molecular formula C11H20ClNO2 B13507111 1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride is a synthetic organic compound belonging to the spiroacetals family. It is characterized by its unique dioxadispiro structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves multiple steps. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by zinc dust reduction of the chlorine atoms and Baeyer-Villiger oxidation with m-chloroperbenzoic acid . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to cross the blood-brain barrier.
Medicine: Explored as a potential drug candidate for treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. In the context of neuroprotection, it reduces oxidative stress and inflammation in neuronal cells, enhances antioxidant capacity, and improves mitochondrial function. These effects are mediated through various signaling pathways, including the activation of antioxidant response elements and inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- Potassium {2,2-difluoro-7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}trifluoroboranuide
- 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one
- Tsavoenones A–C
Uniqueness
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride stands out due to its specific dioxadispiro structure, which imparts unique chemical properties and potential applications. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects further distinguishes it from similar compounds.
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
7,10-dioxadispiro[2.2.46.23]dodecan-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c12-8-9-7-10(9)1-3-11(4-2-10)13-5-6-14-11;/h9H,1-8,12H2;1H |
InChI Key |
VYOGQHCYYUKBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13CC3CN)OCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


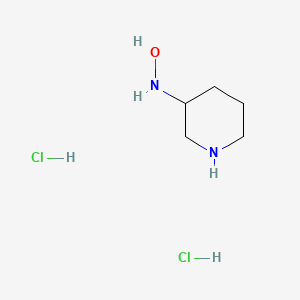
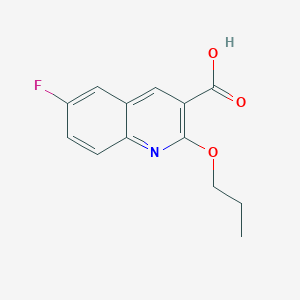

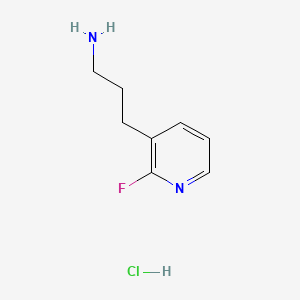
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
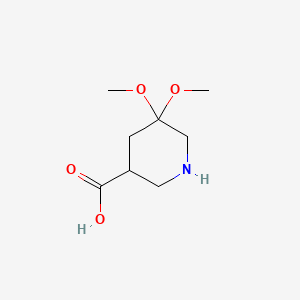
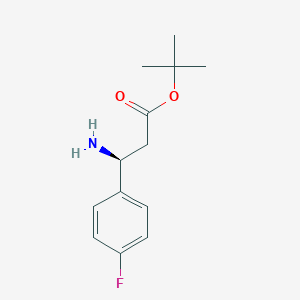
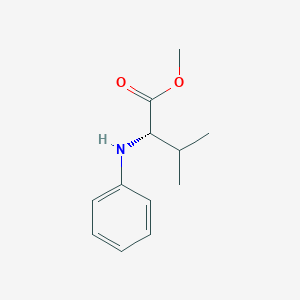
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
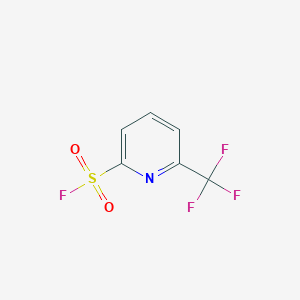

![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
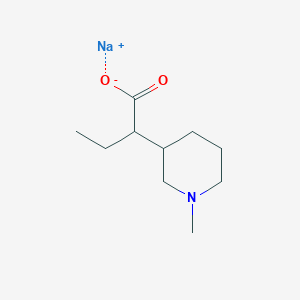
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
